molecular formula C10H10ClNO4 B1408994 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester CAS No. 1798295-58-5

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Cat. No.: B1408994
CAS No.: 1798295-58-5
M. Wt: 243.64 g/mol
InChI Key: LXHSZPLUZRQMGN-UHFFFAOYSA-N
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Description

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chloro group at the 6th position, an oxetane ring at the 4th position, and a methyl ester group

Scientific Research Applications

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The compound “6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester” acts by suppressing kinases, particularly a TTK kinase . This suppression can remarkably inhibit the proliferation of cancer cells, making it effective as a pharmaceutical composition for the prevention or treatment of cancer .

Future Directions

The compound “6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester” shows promise in the field of cancer treatment due to its ability to suppress the proliferation of cancer cells . Future research may focus on further exploring its potential uses and improving its synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester typically involves multiple steps:

    Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, undergoes chlorination to introduce the chloro group at the 6th position.

    Oxetane Ring Introduction: The oxetane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxetane derivative reacts with the nicotinic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid: Lacks the methyl ester group.

    4-(Oxetan-3-yloxy)-nicotinic acid methyl ester: Lacks the chloro group.

    6-Chloro-nicotinic acid methyl ester: Lacks the oxetane ring.

Uniqueness

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is unique due to the combination of the chloro group, oxetane ring, and methyl ester group. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

methyl 6-chloro-4-(oxetan-3-yloxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-14-10(13)7-3-12-9(11)2-8(7)16-6-4-15-5-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHSZPLUZRQMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1OC2COC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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